molecular formula C10H6BrClN2 B12841814 6-Bromo-4-chloro-3-phenylpyridazine

6-Bromo-4-chloro-3-phenylpyridazine

Cat. No.: B12841814
M. Wt: 269.52 g/mol
InChI Key: GNSOVUZABFFABL-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-phenylpyridazine is a heterocyclic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-phenylpyridazine typically involves the bromination and chlorination of a pyridazine derivative. One common method includes the reaction of 3-phenylpyridazine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the selective substitution of bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and phase transfer agents can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-chloro-3-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-3-phenylpyridazine
  • 3-Chloro-6-phenylpyridazine
  • 4-Chloro-6-phenylpyridazine

Uniqueness

6-Bromo-4-chloro-3-phenylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which can influence its reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

6-bromo-4-chloro-3-phenylpyridazine

InChI

InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

GNSOVUZABFFABL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br

Origin of Product

United States

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